Product packaging for (R)-2-Hydroxy-2-(o-tolyl)acetic acid(Cat. No.:)

(R)-2-Hydroxy-2-(o-tolyl)acetic acid

Cat. No.: B8698045
M. Wt: 166.17 g/mol
InChI Key: LVHVBUDHMBQPMI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Hydroxy-2-(o-tolyl)acetic acid is a high-value chiral building block critical in asymmetric synthesis and pharmaceutical research. This compound, with the CAS number 51359-72-9 and a molecular formula of C9H10O3 (MW 166.17 g/mol) , is offered with a purity of 97% . Its specific (R)-enantiomeric structure makes it an essential precursor for designing novel active compounds and ligands for chiral catalysts. Researchers utilize this acid to introduce a sterically defined α-hydroxy-α-arylacetic acid (mandelic acid) motif into larger molecules, which can influence the biological activity and stereochemical outcome of synthetic pathways. It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Proper storage conditions of 2-8°C are recommended to maintain stability and purity . Handle with care and refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B8698045 (R)-2-Hydroxy-2-(o-tolyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1

InChI Key

LVHVBUDHMBQPMI-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(=O)O)O

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)O

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of R 2 Hydroxy 2 O Tolyl Acetic Acid

Esterification and Amidation Reactions for Functional Group Modification

The carboxylic acid moiety of (R)-2-Hydroxy-2-(o-tolyl)acetic acid is readily converted into esters and amides, which are fundamental transformations for creating derivatives with altered physical, chemical, and biological properties. These reactions typically proceed with retention of configuration at the α-carbon.

Esterification is commonly achieved through several methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a classic approach. acs.org Given the potential for side reactions under harsh acidic conditions, milder methods are often preferred. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation at room temperature with high yields. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation follows similar strategies. Direct coupling of the carboxylic acid with a primary or secondary amine is efficiently mediated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). ias.ac.in These methods are known for their high efficiency and suppression of racemization. The acyl chloride method is also applicable for amide synthesis, providing a robust route to a wide range of amide derivatives. youtube.com

Table 1: Common Esterification and Amidation Reactions
TransformationReagents and ConditionsProduct TypeKey Features
Fischer EsterificationR'-OH, cat. H₂SO₄, HeatEsterEquilibrium-driven; requires removal of water.
DCC/DMAP CouplingR'-OH, DCC, DMAP, CH₂Cl₂EsterMild conditions, high yield.
Acyl Chloride Formation1. SOCl₂ or (COCl)₂; 2. R'-OH or R'₂NHEster or AmideHighly reactive intermediate; versatile.
Peptide CouplingR'₂NH, HATU or HBTU, Base (e.g., DIPEA)AmideMild, minimizes racemization, high efficiency. ias.ac.inyoutube.com

Stereoselective Conversions to Other Chiral Building Blocks

The inherent chirality of this compound makes it a valuable precursor for the synthesis of other enantiomerically pure compounds. Stereoselective transformations that utilize the existing stereocenter are key to creating new chiral building blocks.

A primary strategy involves the stereoselective reduction of the carboxylic acid group. This transformation converts the α-hydroxy acid into a chiral 1,2-diol, specifically (R)-1-(o-tolyl)ethane-1,2-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can achieve this reduction without affecting the stereocenter. The resulting chiral diol is a versatile synthetic intermediate, useful in the synthesis of chiral ligands, auxiliaries, and natural products. rjptonline.org

Alternatively, enzymatic or chemo-catalytic methods can be employed for highly stereoselective reductions. Biocatalytic reductions using whole-cell microorganisms or isolated keto-reductase enzymes are particularly effective for generating chiral alcohols with high enantiomeric excess. rjptonline.orgmdpi.com Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is another powerful method for the stereoselective reduction of related α-keto esters to chiral α-hydroxy esters, highlighting a pathway that could be adapted for derivatives of the title compound. acs.org

The chiral hydroxyl group can also be a site for modification. For example, conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with inversion of configuration (Sɴ2 reaction) provides access to the corresponding (S)-enantiomer with a new functional group at the α-position. This approach allows for the synthesis of a variety of chiral α-substituted o-tolylacetic acid derivatives.

Rearrangement Reactions Involving the α-Hydroxy Acid Moiety

The α-hydroxy acid moiety is susceptible to specific rearrangement reactions, most notably oxidative decarboxylation. This transformation involves the loss of the carboxyl group as carbon dioxide and oxidation of the α-carbon. For mandelic acid and its derivatives, this reaction can be a pathway to generating aldehydes or ketones. researchgate.netchemrevlett.com

Under specific oxidative conditions, this compound can be converted to 2-methylbenzaldehyde. This reaction can be catalyzed by various metal complexes or mediated by hypervalent iodine reagents. researchgate.netorganic-chemistry.org For instance, cobalt(II) chloride in the presence of molecular oxygen has been shown to catalyze the oxidative decarboxylation of substituted mandelic acids, yielding the corresponding benzaldehydes and benzoic acids. researchgate.net The reaction likely proceeds through a radical mechanism involving the cleavage of the C-C bond between the carboxyl group and the α-carbon. Another method employs (diacetoxyiodo)benzene, which facilitates the conversion of 2-aryl carboxylic acids into aldehydes and ketones under mild, room-temperature conditions. organic-chemistry.org This process represents a significant structural modification where the α-hydroxy acid unit is transformed into a simpler carbonyl group. ias.ac.inchemrevlett.com

Functional Group Interconversions on the Aromatic Ring

The o-tolyl group of this compound is an active site for functional group interconversions, primarily through electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the two existing substituents: the methyl group (-CH₃) and the α-hydroxyacetic acid group (-CH(OH)COOH).

The methyl group is an activating, ortho-, para-directing substituent due to its positive inductive and hyperconjugative effects. rafflesuniversity.edu.in The α-hydroxyacetic acid group, containing an electron-withdrawing carboxylic acid, is expected to be a deactivating, meta-directing group. libretexts.orglibretexts.org The outcome of an EAS reaction is therefore a result of the competition between these directing effects. Substitution will preferentially occur at positions most activated by the methyl group and least deactivated by the acid group. The most likely positions for substitution are para to the methyl group (C5) and ortho to the methyl group (C3), as the C6 position is sterically hindered.

Beyond EAS, the benzylic methyl group itself can be transformed. Benzylic oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid. mdpi.com This would yield 2-(1-carboxy-1-hydroxyethyl)benzoic acid, adding another functional handle to the molecule. Palladium-catalyzed C-H functionalization offers a more modern and selective approach. For example, protocols have been developed for the ortho-iodination and ortho-acetoxylation of mandelic acid derivatives, demonstrating that direct functionalization of the aromatic C-H bonds adjacent to the acid-bearing carbon is possible. acs.orgbohrium.com

Table 2: Potential Functional Group Interconversions on the Aromatic Ring
Reaction TypeTypical ReagentsPotential Product(s)Controlling Factors
NitrationHNO₃, H₂SO₄Nitro-substituted derivativesDirecting effects of -CH₃ and -CH(OH)COOH groups. unizin.org
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Bromo- or Chloro-substituted derivativesDirecting effects and steric hindrance. rafflesuniversity.edu.in
SulfonationFuming H₂SO₄Sulfonic acid derivativesReaction is often reversible.
Benzylic OxidationKMnO₄, heatDicarboxylic acid derivativeOxidation of the tolyl methyl group. mdpi.com
ortho-C-H IodinationPd(OAc)₂, I₂Iodo-substituted derivative at C6Directed C-H activation. acs.org

Advanced Analytical Techniques for Stereochemical Characterization and Purity Assessment of R 2 Hydroxy 2 O Tolyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of chiral molecules like (R)-2-Hydroxy-2-(o-tolyl)acetic acid, specialized NMR methods are required to differentiate between enantiomers, which are otherwise indistinguishable in a non-chiral environment.

Chiral Auxiliary-Based NMR Analysis (e.g., Mosher Esters)

To determine the absolute configuration of this compound, a widely used NMR technique involves the use of a chiral derivatizing agent, most notably α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This method, often referred to as Mosher's ester analysis, converts the enantiomeric mixture into a pair of diastereomers by esterification of the hydroxyl group.

The underlying principle of this technique is that the resulting diastereomeric esters, this compound-(S)-MTPA and this compound-(R)-MTPA, will exhibit distinct chemical shifts in their ¹H NMR spectra. By comparing the spectra of these two diastereomers, the absolute configuration of the original alcohol can be assigned. This is achieved by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center. The anisotropic effect of the phenyl group in the MTPA moiety causes shielding or deshielding of nearby protons in a predictable manner depending on the absolute configuration of the alcohol.

A systematic analysis of the Δδ values for the protons of the o-tolyl group and the methine proton allows for the construction of a model that reveals the spatial arrangement around the stereocenter, thus confirming the (R) configuration.

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR)

While 1D NMR of chiral derivatives is a cornerstone of stereochemical assignment, advanced NMR techniques can provide further structural confirmation and insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule. This is particularly crucial for complex spin systems or in cases of signal overlap.

Variable-temperature (VT) NMR studies can be employed to investigate conformational dynamics and intermolecular interactions, such as hydrogen bonding, which can influence the chemical shifts and coupling constants. By analyzing the changes in the NMR spectrum as a function of temperature, information about the rotational barriers and the predominant conformations of the molecule can be obtained, further solidifying the structural elucidation.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a robust and reliable method for determining the enantiomeric purity of this compound. The choice of the CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are frequently effective for the separation of a wide range of chiral compounds, including α-hydroxy acids.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The different stabilities of these complexes for the (R) and (S) enantiomers lead to different retention times on the column, allowing for their separation and quantification.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve the best resolution and peak shape. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 2-Hydroxy-2-aryl-acetic Acids

ParameterCondition
Column Chiralpak® IA (amylose-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: This table provides typical starting conditions for method development. Actual parameters for this compound may vary.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over conventional HPLC for the analysis of this compound, including higher resolution, increased sensitivity, and significantly faster analysis times.

The principles of chiral separation in UPLC are the same as in HPLC, relying on chiral stationary phases. The smaller particle size of the UPLC columns leads to much higher plate counts and, consequently, superior separation efficiency. This can be particularly advantageous for resolving enantiomers that are difficult to separate by HPLC or for high-throughput screening of enantiomeric purity. The faster analysis times also lead to a reduction in solvent consumption, making UPLC a more environmentally friendly technique.

Other Spectroscopic Methods for Structural Elucidation

In addition to NMR and chromatography, other spectroscopic techniques play a supportive role in the complete structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group (a broad band typically in the region of 3500-3200 cm⁻¹), the carboxylic acid C=O stretch (a strong band around 1700-1725 cm⁻¹), and C-O stretching vibrations, as well as absorptions corresponding to the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can offer clues about the connectivity of the atoms within the molecule.

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueApplication for this compoundKey Information Obtained
NMR Spectroscopy Stereochemical Assignment & Structural ElucidationAbsolute configuration (via Mosher's method), connectivity of atoms, conformational information.
Chiral HPLC/UPLC Enantiomeric Purity DeterminationEnantiomeric excess (ee%), separation and quantification of enantiomers.
IR Spectroscopy Functional Group IdentificationPresence of hydroxyl, carboxylic acid, and aromatic groups.
Mass Spectrometry Molecular Weight and Formula DeterminationMolecular weight, elemental composition (HRMS), fragmentation pattern.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and substituted aromatic ring moieties. The analysis of these bands provides a spectroscopic fingerprint of the compound.

Key vibrational modes anticipated in the spectrum are analogous to those observed for mandelic acid and its derivatives. mdpi.comresearchgate.netnih.gov The presence of the carboxylic acid is typically confirmed by a broad O-H stretching band, often centered around 3000 cm⁻¹, which overlaps with the C-H stretching vibrations, and a very strong carbonyl (C=O) stretching band. researchgate.netresearchgate.net For mandelic acid, this carbonyl stretch appears at 1716 cm⁻¹. mdpi.com The alcoholic hydroxyl group also contributes to the broad O-H absorption. The sharpness of the O-H stretching mode can sometimes suggest the extent of intermolecular hydrogen bonding. nih.gov Vibrations associated with the tolyl group, such as aromatic C-H and C=C stretching, will also be present.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid & Alcohol 3500 - 2500 Broad, Strong
C-H Stretch Aromatic & Aliphatic 3100 - 2850 Medium
C=O Stretch Carboxylic Acid ~1715 Strong
C=C Stretch Aromatic Ring 1600 - 1450 Medium to Weak
C-O Stretch Alcohol & Carboxylic Acid 1300 - 1050 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the o-tolyl group. Aromatic carboxylic acids typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the benzene (B151609) ring. researchgate.net

The UV spectrum is expected to show strong absorption at shorter wavelengths. For comparison, DL-mandelic acid has a lower cut-off wavelength of 257 nm. researchgate.net Phenolic acids with a benzoic acid structure generally have their maximum absorbance (λmax) in the 200 to 290 nm range. researchgate.net The substitution on the aromatic ring influences the exact wavelength and intensity of these absorptions. The presence of the methyl group on the phenyl ring in the ortho position may cause a slight shift in the absorption maxima compared to unsubstituted mandelic acid. The spectrum is typically recorded in a solvent such as methanol or water. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π* o-tolyl group ~210 - 230

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. The molecular formula of this compound is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol . scbt.com

The fragmentation pattern in the mass spectrum provides valuable structural information. For α-hydroxy carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond between the chiral carbon and the carboxyl carbon, is also a characteristic fragmentation route.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₀O₃, MW = 166.17)

m/z (Nominal) Proposed Fragment Ion Formula of Lost Neutral
166 [M]⁺ -
148 [M - H₂O]⁺ H₂O
121 [M - COOH]⁺ COOH
107 [C₇H₇O]⁺ CO + H₂O

Optical Rotation and Circular Dichroism for Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization. Optical rotation and circular dichroism are two primary chiroptical techniques used for this purpose. Optical rotation measures the macroscopic property of a bulk sample of a chiral substance to rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer.

Circular Dichroism (CD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce CD spectra that are mirror images of each other, making it a definitive method for stereochemical analysis. Unlike optical rotation, which gives a single value at a specific wavelength, CD provides a full spectrum with positive and/or negative peaks that are highly sensitive to the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECCD) for Absolute Stereochemical Determination of Related Cyanohydrins

Electronic Circular Dichroism (ECCD), which examines electronic transitions in the UV-Vis region, is a powerful, non-empirical method for determining the absolute stereochemistry of chiral molecules. nih.gov This technique is particularly well-established for optically active cyanohydrins, which are direct synthetic precursors to α-hydroxy acids like this compound. clockss.orgd-nb.info The stereochemistry of the chiral center created during cyanohydrin formation is retained during its subsequent hydrolysis to the carboxylic acid.

A widely used ECCD method involves the use of a chiral probe, such as a bidentate bis(zinc porphyrin) tweezer molecule. clockss.org When the chiral cyanohydrin binds to this host molecule, it forms a supramolecular complex. This complex exhibits a characteristic bisignate (two-signed) ECCD spectrum resulting from the exciton coupling between the two porphyrin chromophores. The sign of this ECCD signal (positive or negative exciton couplet) is directly correlated to the absolute configuration of the guest cyanohydrin in a non-empirical manner. clockss.org

Furthermore, the assignment of absolute configuration is often supported by quantum chemical calculations. nih.gov Time-dependent density functional theory (TDDFT) is used to calculate the theoretical ECD spectrum for a given enantiomer. By comparing the experimentally measured ECD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be assigned with a high degree of confidence. nih.govnih.gov

Applications of R 2 Hydroxy 2 O Tolyl Acetic Acid in Asymmetric Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block, or chiral synthon, is a molecule possessing one or more stereocenters that is incorporated into a larger, more complex structure. (R)-2-Hydroxy-2-(o-tolyl)acetic acid serves as an exemplary chiral building block due to its readily available, single-enantiomer form and its versatile functional groups.

The primary utility of this compound as a building block lies in its ability to introduce a specific stereocenter—the (R)-configured carbon bearing the hydroxyl and o-tolyl groups—directly into a target molecule's framework. Synthetic chemists can leverage the hydroxyl and carboxyl functionalities for a variety of coupling reactions, such as esterification or amidation, to integrate the chiral fragment. This approach is fundamental to the chiral pool method of synthesis, where a readily available chiral molecule is used as a starting material. tcichemicals.com By incorporating this compound, chemists can ensure the correct absolute stereochemistry at a key position early in a synthetic sequence, thereby simplifying complex purifications and avoiding the need for later-stage chiral resolutions.

Precursor for Chiral Catalysts and Ligands

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer products from prochiral starting materials. mdpi.com this compound provides a robust scaffold for the synthesis of such molecules.

The dual functionality of the molecule is key to its role as a precursor. The hydroxyl and carboxylic acid groups can be chemically modified to generate a wide array of derivatives that can function as chiral ligands. For instance:

The carboxylic acid can be converted into an amide, and the hydroxyl group can be transformed into an ether or coordinated to a metal center.

Both functional groups can be reduced or otherwise altered to produce chiral amino alcohols or diols, which are privileged structures in ligand design.

These derived ligands can then be complexed with transition metals (such as rhodium, palladium, or iridium) to form catalysts for enantioselective reactions, including hydrogenation, C-H functionalization, and cross-coupling reactions. mdpi.com The steric bulk and electronic properties of the o-tolyl group play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for differentiating between the two enantiotopic faces of a substrate, leading to high enantioselectivity in the catalyzed reaction.

Utilization as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound and its derivatives are well-suited for this purpose.

In a typical application, the auxiliary is covalently bonded to a substrate, forming a diastereomeric intermediate. The inherent chirality of the auxiliary, influenced by the steric hindrance of the o-tolyl group, directs the approach of a reagent to one of the two faces of the prochiral center. This results in the preferential formation of one diastereomer over the other. A common example is the asymmetric alkylation of an enolate. numberanalytics.com

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product, which translates to the enantiomeric excess (e.e.) of the final molecule after the auxiliary is cleaved.

Table 1: Illustrative Diastereoselective Alkylation Using a Chiral Auxiliary Derived from this compound

EntryElectrophile (R-X)Substrate-Auxiliary AdductDiastereomeric Ratio (S:R at new center)Diastereomeric Excess (d.e.)
1Benzyl bromidePropanoyl>98:2>96%
2IodomethanePropanoyl>97:3>94%
3Allyl iodideAcetyl>95:5>90%
4Isopropyl iodidePropanoyl>90:10>80%

Note: This table is illustrative of typical results achieved with mandelic acid-type auxiliaries in stereoselective alkylation reactions. The specific values demonstrate the high level of stereocontrol imparted by the auxiliary.

Application in the Synthesis of Advanced Intermediates for Pharmaceuticals and Other Chiral Compounds

The vast majority of pharmaceutical agents are chiral molecules, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. tcichemicals.com Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance.

This compound is a valuable tool for constructing chiral intermediates destined for pharmaceutical synthesis. bldpharm.com Its use as a chiral building block or via an auxiliary-mediated reaction allows for the creation of key fragments with the correct stereochemistry. For example, α-hydroxy acids and their derivatives are structural motifs found in a range of bioactive compounds. The synthesis of complex tertiary alcohols, which are present in many pharmaceuticals, can be achieved with high enantioselectivity using methods derived from such precursors. sumitomo-chem.co.jp

By providing a reliable method for establishing stereocenters, this compound facilitates the efficient and scalable production of advanced intermediates, reducing the reliance on costly and often inefficient resolution techniques.

Table 2: Pharmaceutical Classes Containing Structural Motifs Accessible from α-Hydroxy Acid Building Blocks

Pharmaceutical ClassRelevant Structural MotifPotential Role of this compound
Anti-inflammatory Agentsα-Arylpropionic acidsPrecursor for establishing the chiral α-carbon center.
Antihypertensive DrugsChiral alcohol intermediatesBuilding block or auxiliary to create stereogenic alcohol centers.
Antiviral AgentsAcyclic nucleoside phosphonatesCan be used to synthesize chiral side chains.
CNS DrugsChiral amines and alcoholsPrecursor to ligands or as an auxiliary in the synthesis of key intermediates.

Contributions to Total Synthesis Efforts of Natural Products and Complex Molecules

The total synthesis of natural products is the complete chemical synthesis of complex molecules from simple, commercially available precursors. organicchemistrydata.org These endeavors often serve as a platform for developing and showcasing the power of new synthetic methodologies.

In this context, this compound contributes by offering a dependable source of chirality. nih.gov When planning the synthesis of a complex target with multiple stereocenters, chemists often employ a convergent strategy, where different chiral fragments of the molecule are synthesized independently before being joined together. This compound can be used as the starting material for one of these crucial fragments. This "chiral pool" approach ensures that the absolute stereochemistry of at least one center is set from the beginning, which helps to control the relative stereochemistry of subsequent centers as the synthesis progresses. This strategy is often more efficient than creating stereocenters on an achiral template late in the synthesis, where a mistake can be costly in terms of time and resources.

Computational Chemistry and Theoretical Investigations of R 2 Hydroxy 2 O Tolyl Acetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for predicting a wide range of molecular properties. For (R)-2-Hydroxy-2-(o-tolyl)acetic acid, DFT studies are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify the various low-energy spatial arrangements (conformers) and determine their relative stabilities.

Computational studies on the closely related mandelic acid and phenylacetic acid have successfully employed DFT methods, such as B3LYP, in conjunction with basis sets like 6-311G** or 6-311++G(d,p), to perform these analyses. mdpi.comkfupm.edu.saresearchgate.net These studies predict that non-planar forms are often the lowest energy structures. kfupm.edu.saresearchgate.net For this compound, a thorough conformational search would involve systematically rotating the key dihedral angles, such as those around the Cα-C(phenyl) and Cα-C(carboxyl) bonds, to map out the potential energy surface and identify all stable conformers. The relative energies of these conformers, calculated after full geometry optimization, indicate their population at a given temperature according to the Boltzmann distribution.

A typical computational approach for conformational analysis is summarized in the table below.

StepDescriptionCommon Method/Level of Theory
Initial Structures Generation of various possible starting geometries by rotating key bonds.Molecular mechanics or manual adjustment.
Geometry Optimization Minimization of the energy of each starting structure to find the nearest local minimum on the potential energy surface.DFT (e.g., B3LYP, M06-2X, ωB97XD) with a suitable basis set (e.g., 6-31G(d), 6-311++G(d,p)).
Frequency Calculation Performed on optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.Same level of theory as optimization.
Energy Comparison Comparison of the final electronic or Gibbs free energies of all unique conformers to determine their relative stabilities.Single-point energy calculations with a larger basis set for higher accuracy.

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry of this compound, its vibrational modes can be computed. These theoretical frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as O-H stretching, C=O stretching of the carboxylic acid, and various C-H and C-C vibrations within the tolyl group. Studies on mandelic acid have shown good agreement between vibrational wavenumbers computed at the B3LYP level and experimental IR and Raman data. mdpi.comkfupm.edu.saresearchgate.net For instance, in a study on mandelic acid derivatives, the characteristic C=O stretching band was calculated and compared with experimental values, showing shifts dependent on the substitution pattern of the aromatic ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed after DFT geometry optimization. nih.gov The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. For flexible molecules, it is crucial to calculate the NMR properties for each significant conformer and then determine a Boltzmann-averaged spectrum, as this provides a more accurate comparison with the time-averaged experimental data obtained in solution. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. nih.gov This information helps predict how the molecule will interact with other reagents.

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Related to ionization potential; indicates electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Related to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO)A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests the molecule is more easily excited.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, mapped onto its electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the carboxyl and hydroxyl groups. Blue-colored regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack), typically found around acidic hydrogen atoms. The MEP map for this compound would clearly illustrate the reactive sites, guiding the understanding of its intermolecular interactions, such as hydrogen bonding. researchgate.net

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, researchers can understand the energetic and structural details of a chemical transformation.

For reactions involving this compound, such as its oxidation, esterification, or enzymatic conversion, computational studies can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which is the transition state (TS). The structure of the TS provides insight into the geometry of the reaction, and its energy determines the activation energy barrier.

Investigate Reaction Pathways: Compare different possible mechanisms (e.g., concerted vs. stepwise) to determine the most energetically favorable route.

For example, kinetic and mechanistic studies on the oxidation of mandelic acid and its derivatives have proposed mechanisms involving the transfer of a hydride ion or the formation of intermediate esters. researchgate.netorientjchem.org DFT calculations could be employed to model these proposed pathways for this compound, providing detailed energetic profiles and atomic-level visualization of the bond-breaking and bond-forming processes.

Molecular Dynamics and Simulation Studies

While quantum mechanical methods like DFT are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in condensed phases like solutions. MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy.

For this compound, MD simulations could be used to study:

Solvation Structure: Investigate how solvent molecules (e.g., water) arrange around the solute, particularly the hydrogen bonding interactions with the carboxyl and hydroxyl groups.

Conformational Dynamics: Observe the transitions between different conformers in solution over time, providing a dynamic picture that complements the static view from DFT conformational analysis.

Aggregation Behavior: Simulate the interaction of multiple molecules to understand their tendency to form dimers or larger aggregates in solution, which can be driven by hydrogen bonding between the carboxylic acid groups. Studies have used MD to investigate the aggregation of related molecules like formic and acetic acid. core.ac.uk

Interaction with Biomolecules: Simulate the binding of the molecule to a protein or enzyme active site, which is crucial for understanding its biological activity or for designing enzyme-based syntheses. mdpi.com MD simulations can reveal the stability of the enzyme-substrate complex and key intermolecular interactions. mdpi.comnih.gov

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. A "relaxed" PES scan is a common computational technique where one or more geometric coordinates (e.g., a bond length or dihedral angle) are systematically varied, and at each step, the rest of the molecular geometry is optimized. uni-muenchen.deq-chem.com

For this compound, PES scans are fundamental to conformational analysis. By scanning the dihedral angles associated with the rotation of the tolyl, hydroxyl, and carboxyl groups, one can map out the energy landscape of the molecule. researchgate.net The results of a PES scan typically show:

Energy Minima: These correspond to the stable conformers of the molecule.

Energy Maxima: These represent the transition states for the interconversion between different conformers. The height of these barriers determines how easily the molecule can switch between different shapes.

A one-dimensional PES scan, for example, plotting energy versus the dihedral angle of the C-C bond connecting the phenyl ring and the chiral carbon, would reveal the rotational barrier of the tolyl group. Multi-dimensional scans can explore the coupling between different motions. This analysis provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes. q-chem.com

Tautomerism and Isomerism Studies

In principle, this compound, also known as (R)-o-tolylmandelic acid, possesses functional groups that could potentially participate in tautomeric equilibria. For instance, the carboxylic acid group and the alpha-hydroxy group could theoretically be involved in proton transfer events, leading to different tautomeric forms. However, without specific computational studies, the relative stabilities and energy barriers for the interconversion of these potential tautomers remain undetermined.

Similarly, a comprehensive conformational analysis would involve the systematic study of the rotation around the single bonds within the molecule to identify the various possible three-dimensional arrangements (conformational isomers) and their relative energies. This type of investigation is crucial for understanding the molecule's preferred shape and its interactions with its environment.

Although general principles of tautomerism and isomerism can be applied, the absence of specific computational data for this compound prevents a detailed discussion of its specific tautomeric and isomeric landscape. Further theoretical research would be necessary to elucidate the potential tautomers and stable conformers of this compound and to provide quantitative data on their properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Hydroxy-2-(o-tolyl)acetic acid in laboratory settings?

  • Methodological Answer :

  • Asymmetric Catalysis : Utilize chiral catalysts (e.g., oxazaborolidines) to induce enantioselectivity during the aldol condensation of glyoxylic acid with o-tolyl ketones. Reaction conditions typically involve low temperatures (0–5°C) and aprotic solvents like dichloromethane .
  • Racemic Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution using lipases or esterases. For example, immobilized Candida antarctica lipase B can selectively hydrolyze one enantiomer of a racemic ester precursor .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.8–5.2 ppm for the chiral α-hydroxy group) confirm structural integrity and stereochemistry .
  • X-ray Crystallography : Determines absolute configuration, particularly for resolving ambiguities in chiral centers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₀O₃: [M]⁺ calc. 166.18; observed 166.17) .

Q. What factors influence the compound’s stability in storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at 20–22°C under inert gas (e.g., argon) to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the α-hydroxy acid moiety .
  • pH Stability : Avoid prolonged exposure to strong acids/bases, which may racemize the chiral center or degrade the molecule .

Advanced Research Questions

Q. How can researchers achieve >99% enantiomeric excess (ee) in large-scale synthesis?

  • Methodological Answer :

  • Biocatalytic Processes : Employ engineered ketoreductases or transaminases to selectively reduce o-tolyl α-keto acid precursors. Optimize reaction pH (6.5–7.5) and temperature (25–37°C) for enzyme activity .
  • Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru-based Shvo catalyst) with lipases to racemize undesired enantiomers in situ, achieving near-quantitative ee .

Q. What analytical strategies resolve conflicting data in enantiomer quantification?

  • Methodological Answer :

  • Cross-Validation : Pair chiral HPLC (e.g., Chiralpak IA column, hexane:IPA mobile phase) with circular dichroism (CD) spectroscopy to confirm optical activity .
  • Isotope-Labeled Tracers : Use ¹³C-labeled glyoxylic acid in synthesis to track stereochemical fidelity via ¹³C NMR .

Q. What are the applications of this compound in drug discovery?

  • Methodological Answer :

  • Chiral Building Block : Synthesize β-blockers (e.g., analogs of (R)-propranolol) via reductive amination of the α-hydroxy group .
  • Enzyme Inhibition Studies : The o-tolyl group enhances binding to hydrophobic enzyme pockets (e.g., tyrosine phosphatase inhibitors). Kinetic assays (IC₅₀) validate potency .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315-H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.